molecular formula C6H10O3 B14499900 (3R)-2-Oxopentan-3-yl formate CAS No. 64638-69-3

(3R)-2-Oxopentan-3-yl formate

Cat. No.: B14499900
CAS No.: 64638-69-3
M. Wt: 130.14 g/mol
InChI Key: RLEZUKKVTCMBMT-ZCFIWIBFSA-N
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Description

(3R)-2-Oxopentan-3-yl formate is a chiral ester derivative characterized by a ketone group at position 2 and a formate ester moiety at position 3 of a pentane backbone. Its stereochemistry at the 3R position confers distinct reactivity and physicochemical properties.

Properties

CAS No.

64638-69-3

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

[(3R)-2-oxopentan-3-yl] formate

InChI

InChI=1S/C6H10O3/c1-3-6(5(2)8)9-4-7/h4,6H,3H2,1-2H3/t6-/m1/s1

InChI Key

RLEZUKKVTCMBMT-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@H](C(=O)C)OC=O

Canonical SMILES

CCC(C(=O)C)OC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2-Oxopentan-3-yl formate typically involves the esterification of (3R)-2-oxopentanoic acid with formic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, the production of (3R)-2-Oxopentan-3-yl formate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R)-2-Oxopentan-3-yl formate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The formate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: (3R)-2-Oxopentanoic acid

    Reduction: (3R)-2-Hydroxypentan-3-yl formate

    Substitution: Various substituted formate esters depending on the nucleophile used

Scientific Research Applications

(3R)-2-Oxopentan-3-yl formate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions involving esters and ketones.

    Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-2-Oxopentan-3-yl formate involves its interaction with specific molecular targets. The formate ester can be hydrolyzed by esterases to release formic acid and the corresponding alcohol. The ketone group can participate in redox reactions, influencing various metabolic pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in these pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, inferences can be drawn from structurally or functionally related compounds mentioned in the sources:

a. Functional Analog: 3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol

  • Structure : A cyclic terpene alcohol with a cyclopentene moiety and hydroxyl group.
  • Applications : Used in fragrances; regulated under IFRA standards for dermal sensitization risks .
  • Comparison: Unlike (3R)-2-Oxopentan-3-yl formate, this compound lacks ester functionality and chiral centers at similar positions.

Data Table: Key Properties of (3R)-2-Oxopentan-3-yl Formate vs. Analogs

Property (3R)-2-Oxopentan-3-yl Formate 3,3-Dimethyl-5-(...)pen-2-ol [(2S,3R)-N-...] Precursor
Molecular Weight Not available ~264.4 g/mol ~650.8 g/mol
Functional Groups Ketone, formate ester Alcohol, cyclopentene Epoxide, amide, methoxyphenyl
Stereocenters 1 (3R) 0 4+
Applications Hypothetical: flavorants Fragrances Pharmaceuticals
Safety Data None IFRA-regulated Patent-protected

Research Findings and Limitations

  • Gaps in Evidence: Neither the IFRA standards nor the patent document provide direct information on (3R)-2-Oxopentan-3-yl formate. Structural comparisons are speculative.
  • Hypothetical Insights : The compound’s ester group may enhance volatility compared to alcohols like 3,3-Dimethyl-5-(...)pen-2-ol, making it a candidate for volatile fragrance carriers. Its chiral center could enable enantioselective reactions, akin to the pharmaceutical precursor .

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